molecular formula C11H10INO3 B13005984 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one

3-Iodo-5,8-dimethoxyquinolin-4(1H)-one

Katalognummer: B13005984
Molekulargewicht: 331.11 g/mol
InChI-Schlüssel: BRBNHHVKNXJKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one typically involves the iodination of 5,8-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent under controlled conditions. The reaction may require specific solvents and temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-5,8-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Halogen substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific effects being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,8-Dimethoxyquinolin-4(1H)-one: Lacks the iodine atom but shares the core structure.

    3-Bromo-5,8-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.

Uniqueness

3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C11H10INO3

Molekulargewicht

331.11 g/mol

IUPAC-Name

3-iodo-5,8-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO3/c1-15-7-3-4-8(16-2)10-9(7)11(14)6(12)5-13-10/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

BRBNHHVKNXJKIZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.